Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[4-(dimethylamino)phenyl]methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-22-18(21)15-7-9-16(10-8-15)19-13-14-5-11-17(12-6-14)20(2)3/h5-12,19H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXJEDCOMKDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64261-07-0 | |
| Record name | ETHYL 4-(4-(DIMETHYLAMINO)BENZYLAMINO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a hydrophilic polymer. It is primarily used as a photo-initiator, which means it absorbs light and initiates a chemical reaction. This compound has a strong estrogenic activity, suggesting that it may interact with estrogen receptors in the body.
Mode of Action
As a photo-initiator, it likely absorbs ultraviolet (uv) light and uses this energy to initiate a chemical reaction. The compound’s strong estrogenic activity suggests that it may bind to and activate estrogen receptors, leading to changes in gene expression and cellular function.
Biochemical Pathways
Given its estrogenic activity, it may influence pathways related to estrogen signaling. Estrogen signaling plays a crucial role in numerous biological processes, including reproductive function, bone health, cardiovascular health, and cognition.
Pharmacokinetics
As a hydrophilic compound, it is likely to be well-absorbed in the body and may have good bioavailability.
Result of Action
Its role as a photo-initiator suggests that it may cause chemical reactions when exposed to uv light. Its estrogenic activity suggests that it may influence gene expression and cellular function in cells that express estrogen receptors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light is necessary for its function as a photo-initiator. Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation. The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which influences where substitutions occur.
Biological Activity
Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate (EDAB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.386 g/mol
- CAS Number : 64261-07-0
- Purity : Typically around 95%.
EDAB is known to exhibit estrogenic activity , which suggests it may influence various pathways related to estrogen signaling. This activity is crucial as estrogen plays a vital role in numerous biological processes, including reproductive health and cellular growth regulation.
Biochemical Pathways
The compound acts as a photo-initiator , absorbing ultraviolet (UV) light and using this energy to initiate chemical reactions. This property makes it valuable in applications such as cell encapsulation and photopolymerization. Its hydrophilic nature allows it to participate in various biochemical reactions, including:
- Free radical bromination
- Nucleophilic substitution
- Oxidation reactions at the benzylic position.
Antimicrobial Properties
Research indicates that EDAB derivatives exhibit a range of antimicrobial activities. Dimethylamine (DMA) derivatives, which include EDAB, have shown promising results against various bacterial strains. For example, compounds with the DMA pharmacophore have demonstrated:
- Antibacterial effects against Gram-positive bacteria.
- Antifungal properties, particularly against Candida species .
The minimum inhibitory concentration (MIC) values for related compounds suggest significant potential for treating infections caused by resistant bacteria.
| Compound Type | MIC (μM) | Target Organisms |
|---|---|---|
| DMA Derivatives | 15.625 - 125 | Staphylococcus aureus, Enterococcus |
| EDAB-related Compounds | Varies | Candida species |
Estrogenic Activity
The estrogenic activity of EDAB indicates its potential role in hormone-related therapies. The compound may interact with estrogen receptors, influencing gene expression and cellular responses associated with estrogen signaling pathways.
Case Studies and Research Findings
-
Cell Encapsulation Applications :
- EDAB has been utilized as a photoinitiator in the encapsulation of cells for therapeutic purposes. The ability to initiate polymerization upon UV exposure allows for the creation of protective environments for cells used in regenerative medicine.
- Antimicrobial Studies :
- Estrogen Receptor Modulation :
Scientific Research Applications
Medicinal Chemistry
EDAB exhibits promising estrogenic activity , which suggests potential applications in hormone-related therapies. Its ability to interact with estrogen receptors may influence gene expression and cellular responses associated with estrogen signaling pathways. This property is crucial for developing treatments for conditions related to hormonal imbalances.
Antimicrobial Properties
Research indicates that derivatives of EDAB show a range of antimicrobial activities:
| Compound Type | Minimum Inhibitory Concentration (MIC) μM | Target Organisms |
|---|---|---|
| Dimethylamine Derivatives | 15.625 - 125 | Staphylococcus aureus, Enterococcus |
| EDAB-related Compounds | Varies | Candida species |
These findings suggest that EDAB could play a role in developing new antimicrobial agents, particularly against resistant bacterial strains.
Drug Delivery Systems
EDAB is utilized in the formulation of hydrogels , which can encapsulate drugs for controlled release. Its hydrophilic nature allows it to form stable structures that can protect therapeutic agents and enhance their bioavailability. The incorporation of EDAB in drug delivery systems has shown improved encapsulation efficiency and release profiles.
Tissue Engineering
In tissue engineering, EDAB-containing hydrogels serve as scaffolds due to their biocompatibility and adjustable properties. These materials can support cell growth and tissue regeneration, making them suitable for applications in regenerative medicine.
Cell Encapsulation Applications
EDAB acts as a photoinitiator in cell encapsulation processes. By absorbing ultraviolet light, it initiates polymerization reactions that create protective environments for cells used in therapeutic applications.
Photonic and Electro-Optical Devices
The compound's role as a photo-initiator makes it valuable in photonic applications. It can absorb UV light and initiate chemical reactions, which is essential for creating materials used in photonic devices.
Analytical Chemistry
EDAB derivatives can function as ionophores in ion-selective electrodes, enabling the detection of specific ions in environmental monitoring and clinical diagnostics. This application highlights its utility in analytical chemistry for developing sensitive detection methods.
Biomedical Imaging Agents
Due to its fluorescent properties when functionalized appropriately, EDAB can be used to create fluorescent probes for biomedical imaging. These probes are instrumental in cell imaging, diagnostics, and tracking specific biological processes.
Case Studies and Research Findings
-
Cell Encapsulation Applications :
- In a study focusing on regenerative medicine, EDAB was employed as a photoinitiator for encapsulating cells. The ability to initiate polymerization upon UV exposure allowed researchers to create environments conducive to cell survival and differentiation.
-
Antimicrobial Studies :
- Research demonstrated that EDAB derivatives exhibited significant antibacterial effects against various Gram-positive bacteria and antifungal activity against Candida species, underscoring its potential as an antimicrobial agent.
-
Estrogen Receptor Modulation :
- Studies have explored the interaction of EDAB with estrogen receptors, revealing its potential role in influencing gene expression related to hormonal pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
A comparison of structurally related benzoate derivatives highlights critical differences in substituents and functional groups:
Physicochemical Properties
- Solubility: The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO), while the benzylamino group increases lipophilicity compared to simpler analogs .
- Spectroscopy: ¹H NMR: Aromatic protons of the dimethylamino-substituted benzyl group resonate at δ 6.5–7.5 ppm, while the –NH– proton appears as a broad singlet (~δ 5.0–5.5 ppm) . MS: Molecular ion peaks at m/z ~326 (C₁₈H₂₃N₃O₂) confirm the structure .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound, ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate, comprises two aromatic systems connected via an amino linkage. Retrosynthetically, the molecule can be dissected into two primary fragments:
- Ethyl 4-aminobenzoate (benzocaine) : A well-documented local anesthetic serving as the ester-containing backbone.
- 4-(Dimethylamino)benzyl group : A tertiary amine-substituted benzyl moiety that modifies the amino group of benzocaine.
This disconnection suggests two synthetic pathways:
- Fragment coupling : Alkylation of ethyl 4-aminobenzoate with a 4-(dimethylamino)benzyl electrophile.
- Integrated synthesis : Sequential introduction of the dimethylamino and benzyl groups during ester formation.
Synthetic Routes and Methodologies
Route 1: Esterification-Hydrogenation-Alkylation Sequence
Step 1: Synthesis of Ethyl 4-Nitrobenzoate
Patents CN105481707A and CN101007773A describe esterification of nitrobenzoic acid derivatives. A representative procedure involves:
- Reactants : 4-Nitrobenzoic acid (33.4 g), absolute ethanol (9.3 g), neodymium trioxide catalyst (1 g), toluene solvent (150 mL).
- Conditions : Reflux at 350 rpm for 3 hours under Dean-Stark water separation.
- Yield : >95% conversion to ethyl 4-nitrobenzoate, confirmed by GC analysis.
Step 2: Catalytic Hydrogenation to Ethyl 4-Aminobenzoate
The nitro group is reduced using hydrogenation:
- Catalyst : 5% Pd/C (1.9 g) under 80–100°C for 2 hours in toluene.
- Yield : 30.4 g (91%) of benzocaine with ≥99.5% purity.
- Key advantage : Neodymium trioxide and Pd/C catalysts are recyclable without significant activity loss.
Step 3: Alkylation with 4-(Dimethylamino)benzyl Halides
Introducing the dimethylamino-benzyl group via nucleophilic substitution:
- Electrophile : 4-(Dimethylamino)benzyl bromide (synthesized from 4-(dimethylamino)benzyl alcohol using HBr/AcOH).
- Base : Potassium carbonate (2.76 g) in acetone at 65°C for 24 hours.
- Solvent : Acetone or DMF facilitates SN2 displacement.
- Yield : ~66% after crystallization from ethyl acetate.
Mechanistic Insight :
The amine nucleophile attacks the benzyl bromide, with K2CO3 scavenging HBr. Steric hindrance from the dimethylamino group necessitates prolonged reaction times.
Route 2: Reductive Amination Approach
Condensation of Ethyl 4-Aminobenzoate with 4-(Dimethylamino)benzaldehyde
- Reactants : Benzocaine (1 eq), 4-(dimethylamino)benzaldehyde (1.2 eq), NaBH3CN (1.5 eq).
- Conditions : Methanol, rt, 12 hours.
- Yield : 72–78% after column chromatography.
- Advantage : Avoids handling benzyl halides; milder conditions.
Critical Parameters :
- pH control (acetic acid) enhances imine formation.
- Excess cyanoborohydride prevents over-reduction.
Route 3: Photochemical Alkylation
Adapting methods from RSC publications:
- Reactants : Benzocaine (107.5 mg), 4-(dimethylamino)styrene (21.7 μL).
- Conditions : 365 nm UV irradiation, Luzchem® illuminator, 3 hours.
- Catalyst : Eosin Y (2 mol%) as photosensitizer.
- Yield : 58% after silica gel purification.
Mechanism :
Photoexcitation generates singlet oxygen, abstracting hydrogen from the amine to form a radical intermediate that couples with the styrene derivative.
Comparative Analysis of Synthetic Methods
Key Observations :
Experimental Optimization Strategies
Solvent Effects in Alkylation
Catalyst Recycling in Hydrogenation
Spectroscopic Characterization Data
1H NMR (400 MHz, CDCl3) :
- δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.68 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3)
- δ 3.84 (s, 2H, NCH2Ar)
- δ 2.98 (s, 6H, N(CH3)2)
- δ 1.35 (t, J = 7.1 Hz, 3H, OCH2CH3)
IR (KBr) :
- 3350 cm⁻¹ (N-H stretch)
- 1685 cm⁻¹ (C=O ester)
- 1602 cm⁻¹ (Ar C=C)
Industrial-Scale Considerations
Cost Analysis
- Raw materials : 4-Nitrobenzoic acid ($12/kg) vs 4-(dimethylamino)benzaldehyde ($45/kg).
- Catalyst expenditure : Pd/C adds $150/batch but is offset by recyclability.
Q & A
Q. Q1. What are the optimized synthetic routes for Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate, and how are intermediates validated?
The synthesis typically involves a multi-step approach:
- Step 1 : Suzuki-Miyaura coupling of 4-(dimethylamino)phenylboronic acid with methyl 4-(bromomethyl)benzoate using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in acetonitrile/water (reflux, 6 h). This yields methyl 4-[4-(dimethylamino)benzyl]benzoate with a 48% yield .
- Step 2 : Hydrolysis or transesterification to convert the methyl ester to an ethyl ester.
Validation : Intermediates are characterized via H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For example, H NMR of the final product shows distinct aromatic proton signals at δ 7.64–6.65 ppm and a dimethylamino singlet at δ 2.83 ppm .
Advanced Reactivity and Mechanistic Insights
Q. Q2. How does the dimethylamino group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?
The electron-donating dimethylamino group enhances the electron density of the aromatic ring, facilitating electrophilic aromatic substitution (EAS) and stabilizing intermediates in cross-coupling reactions. For example:
- In Suzuki-Miyaura coupling, the para-substituted dimethylamino group directs regioselectivity, favoring reactions at the ortho position relative to the ester group .
- Mechanochemical synthesis (ball milling) with ethyl 4-aminobenzoate and 4-(dimethylamino)benzaldehyde forms an imine product via solvent-free Schiff base formation, demonstrating green chemistry applications .
Biological Activity and Target Interactions
Q. Q3. What methodologies are used to assess the compound’s biological activity, such as enzyme inhibition?
- HDAC6 Inhibition : The compound’s benzamide derivative (e.g., 4-[4-(dimethylamino)benzyl]-N-hydroxybenzamide) is evaluated for histone deacetylase 6 (HDAC6) inhibition using enzymatic assays with fluorescent substrates. IC₅₀ values are determined via dose-response curves .
- Cellular Uptake : Brain penetrability is tested in murine models using LC-MS/MS to quantify compound levels in cerebrospinal fluid, demonstrating its potential for neurotherapeutic applications .
Analytical and Spectral Data Interpretation
Q. Q4. How can researchers resolve spectral data contradictions, such as overlapping signals in NMR?
- Deconvolution : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping aromatic protons. For example, AA’XX’ coupling patterns (J ≈ 8–9 Hz) confirm para-substituted aromatic protons .
- Mass Spectrometry : HRMS with ESI ionization confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 271.1448 for C₁₆H₁₉N₂O₂) and rules out impurities .
Comparative Reactivity in Polymer Chemistry
Q. Q5. How does Ethyl 4-(dimethylamino)benzoate compare to other amine co-initiators in resin polymerization?
- Degree of Conversion (DC) : In resin cements, this compound achieves a DC of 75–80% under UV curing, outperforming 2-(dimethylamino)ethyl methacrylate (DC ≈ 60–65%) due to superior electron-donating capacity .
- Physical Properties : Resins with this co-initiator exhibit higher flexural strength (120–130 MPa vs. 90–100 MPa) and lower water sorption (30–35 μg/mm³ vs. 45–50 μg/mm³) .
Advanced Synthetic Challenges
Q. Q6. What strategies mitigate low yields in Pd-catalyzed cross-coupling steps?
- Catalyst Optimization : Use Pd(OAc)₂ with XPhos ligand for higher turnover numbers (TON > 1,000) .
- Solvent Systems : Switch from acetonitrile to DMF/H₂O mixtures to improve solubility of aromatic intermediates .
Industrial vs. Lab-Scale Synthesis
Q. Q7. How are lab-scale synthetic protocols adapted for industrial production?
- Batch Reactors : Scale-up using continuous flow reactors reduces reaction time (from 6 h to 2 h) and improves yield reproducibility (±2% vs. ±10% in batch) .
- Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for cost-effective purification .
Safety and Handling Protocols
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
